molecular formula C8H12O2 B1584483 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one CAS No. 53263-58-4

5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one

Cat. No.: B1584483
CAS No.: 53263-58-4
M. Wt: 140.18 g/mol
InChI Key: ARHWUYVUNJLMRR-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Considerations

The compound features a cyclopentenone backbone (a five-membered ring with one ketone group and one double bond) substituted with hydroxyl, methyl, and ethyl groups. Key structural attributes include:

  • Ring conformation : The cyclopentene ring adopts a puckered geometry to alleviate angle strain, as planar configurations would enforce bond angles far from the ideal tetrahedral geometry. X-ray crystallographic data for related cyclopentenones confirm non-planar arrangements.
  • Substituent positions : The hydroxyl group resides at C2, the methyl group at C3, and the ethyl group at C5 (Figure 1). This arrangement creates steric interactions between the C3 methyl and C5 ethyl groups, potentially influencing ring puckering.
  • Stereoelectronic effects : The conjugated enone system (C1=O and C2=C3) delocalizes π-electrons, stabilizing the molecule. The hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen, further stabilizing the keto tautomer.

Table 1 : Key structural parameters of 5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one

Parameter Value/Description Source
Molecular formula C₈H₁₂O₂
Molecular weight 140.18 g/mol
SMILES CCC1CC(=C(C1=O)O)C
InChIKey ARHWUYVUNJLMRR-UHFFFAOYSA-N

IUPAC Nomenclature and Systematic Identification

The systematic name follows IUPAC priorities:

  • Parent chain : Cyclopent-2-en-1-one (a five-membered ring with a double bond between C2–C3 and a ketone at C1).
  • Substituents :
    • Hydroxy (-OH) at C2
    • Methyl (-CH₃) at C3
    • Ethyl (-CH₂CH₂) at C5

      This yields This compound . Alternative naming conventions, such as "2-hydroxy-5-ethyl-3-methyl-2-cyclopentenone," are also accepted but less precise.

Comparative Analysis of Cyclopentenone Derivatives

Substituents significantly alter the physicochemical properties of cyclopentenones:

Table 2 : Comparison of cyclopentenone derivatives

Compound Substituents Boiling Point (°C) Log P Key Applications
This compound C2-OH, C3-CH₃, C5-CH₂CH₃ 260.5 1.086* Flavoring agents
2-Hydroxy-3-methyl-2-cyclopenten-1-one (Methylcyclopentenolone) C2-OH, C3-CH₃ 245.0 0.92 Food additives
2-Pentyl-2-cyclopenten-1-one C2-CH₂CH₂CH₂CH₂CH₃ ~280 3.22 Fragrance synthesis

*Calculated using PubChem data.
The ethyl group at C5 increases lipophilicity (higher Log P) compared to smaller substituents, enhancing solubility in non-polar media. Conversely, the hydroxyl group at C2 facilitates hydrogen bonding, improving aqueous solubility relative to purely alkyl-substituted analogs.

Tautomeric Behavior and Keto-Enol Equilibrium Studies

Keto-enol tautomerism in this compound is influenced by conjugation and steric effects:

  • Keto form dominance : Under standard conditions, the keto tautomer predominates (>99.9%) due to stabilization from the conjugated enone system and intramolecular hydrogen bonding.
  • Enol stabilization : The enol form (2,3-dihydroxy-5-ethyl-3-methylcyclopent-1-en-1-one) is marginally stabilized by resonance between the hydroxyl oxygen and the α,β-unsaturated ketone, but this effect is weaker than in diketones like 2,4-pentanedione.
  • Equilibrium constant (K) : Experimental data for analogous cyclopentenones suggest K (enol/keto) ≈ 10⁻⁵–10⁻⁶ at 25°C. Quantum mechanical calculations predict a similar equilibrium for this compound, with ΔG ≈ +40 kJ/mol favoring the keto form.

Figure 2 : Keto-enol equilibrium in this compound $$ \text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta H^\circ \approx +50 \, \text{kJ/mol}, \, \Delta S^\circ \approx -20 \, \text{J/mol·K} $$ The equilibrium shifts slightly toward the enol form in polar solvents due to solvation of the hydroxyl group.

Properties

IUPAC Name

5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-6-4-5(2)7(9)8(6)10/h6,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHWUYVUNJLMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=C(C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967840
Record name 5-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40967840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

slightly soluble in water; soluble in ethanol, fat, propylene glycol
Record name 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/430/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.053-1.060
Record name 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/430/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53263-58-4
Record name 5-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
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Record name 5-Ethyl-2-hydroxy-3-methyl-2-cyclopenten-1-one
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Record name 5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
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Preparation Methods

Acid-Catalyzed Hydrolysis of Methoxy Precursors

One of the established synthetic approaches involves the acidic hydrolysis of 5-ethyl-2-methoxy-3-methyl-2-cyclopenten-1-one to yield 5-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one. The process is summarized as follows:

  • Starting Material: Crude 5-ethyl-2-methoxy-3-methyl-2-cyclopenten-1-one
  • Reagents: 5N hydrochloric acid (HCl)
  • Conditions: Reflux for 2 hours
  • Work-up: Extraction with dichloromethane (CH2Cl2), drying over magnesium sulfate, concentration by rotary evaporation
  • Purification: Distillation at 47°-48° C under 0.03 mbar vacuum
  • Yield: 78.2% (9.09 g from 12.8 g crude methoxy precursor)
  • Product Composition: Mixture of isomers:
    • Isomer A (this compound) ~70.2%
    • Isomer B (3-ethyl-2-hydroxy-5-methylcyclopent-2-en-1-one) ~28.8%

This method is advantageous for its relatively high yield and straightforward reaction conditions, with the main challenge being the separation of isomeric products.

Parameter Details
Starting Material 5-ethyl-2-methoxy-3-methyl-2-cyclopenten-1-one
Acid Catalyst 5N HCl
Temperature Reflux (~100°C)
Reaction Time 2 hours
Extraction Solvent Dichloromethane (CH2Cl2)
Purification Vacuum distillation (47-48°C, 0.03 mbar)
Yield 78.2%
Isomer Ratio (A:B) 7:3

Multi-Step Synthesis Starting from 2-Methyl-1,3-Butadiene via Cyclopropane Intermediates

A more complex and industrially relevant synthesis involves a five-step sequence starting from 2-methyl-1,3-butadiene , incorporating novel intermediate transformations:

  • Step 1: Reaction of 2-methyl-1,3-butadiene with a dichlorocarbenoid species in a two-phase system (aqueous/organic) in the presence of a quaternary ammonium salt catalyst to form 1,1-dichloro-2-methyl-2-vinylcyclopropane .
  • Step 2: Isomerization of the cyclopropane intermediate by passing it through a hot tube reactor heated between 200° and 350° C, converting it to 1-methyl-4,4-dichlorocyclopent-1-ene .
  • Step 3: Hydrolysis of the dichlorocyclopentene under acid, base, or aqueous metal ion catalysis at 40°-100° C to yield 3-methyl-2-cyclopenten-1-one .
  • Step 4: Epoxidation of 3-methyl-2-cyclopenten-1-one using peroxide in a two-phase system with a phase transfer catalyst to produce 2,3-epoxy-3-methylcyclopentanone .
  • Step 5: Acid-catalyzed isomerization of the epoxide to furnish 2-hydroxy-3-methylcyclopent-2-en-1-one .

This synthetic route is notable for its innovative use of carbene chemistry and hot tube isomerization, providing a high overall yield of the hydroxycyclopentenone product. The method is adaptable for alkyl-substituted butadienes, allowing preparation of various analogs.

Step Reaction Type Intermediate/Product Conditions/Notes
1 Carbene addition 1,1-dichloro-2-methyl-2-vinylcyclopropane Two-phase system, quaternary ammonium salt catalyst
2 Thermal isomerization 1-methyl-4,4-dichlorocyclopent-1-ene Hot tube reactor, 200-350°C
3 Hydrolysis 3-methyl-2-cyclopenten-1-one Acid/base/metal ion catalyst, 40-100°C
4 Epoxidation 2,3-epoxy-3-methylcyclopentanone Peroxide, phase transfer catalyst, two-phase system
5 Acid-catalyzed isomerization 2-hydroxy-3-methylcyclopent-2-en-1-one Acid catalyst, isolation of final product

Synthesis via Sodium-Ammonia Reduction of Diethyl Esters

Another reported method involves the reduction of diethyl esters of glutaric acid derivatives in liquid ammonia with sodium metal, followed by acidification and extraction:

  • Reagents: Sodium metal, liquid ammonia, diethyl ester of 2-methyl glutarate dissolved in anhydrous diethyl ether.
  • Procedure:
    • Sodium is added to liquid ammonia under nitrogen atmosphere.
    • The ester solution is added slowly over several hours, causing precipitation.
    • After complete addition, ammonia is purged with nitrogen.
    • Acidification with 3N HCl is performed cautiously.
    • Extraction with ether and concentration yields the product.
  • Yield: Approximately 30% to 32% theoretical yield of 2-hydroxy-3-methylcyclopent-2-en-1-one (maple lactone).
  • Notes: The reaction requires careful control of moisture and oxygen exclusion, and prolonged addition times for the ester solution to manage precipitation and reaction kinetics.
Parameter Details
Starting Material Diethyl 2-methyl glutarate ester
Reducing Agent Sodium metal
Solvent Liquid ammonia, diethyl ether
Atmosphere Dry nitrogen
Acidification 3N HCl
Yield ~30-32% of theoretical
Reaction Time Ester addition over 2.5-4 hours, overnight purging

Summary Table of Preparation Methods

Method Key Features Yield (%) Advantages Challenges
Acid hydrolysis of methoxy precursor Simple reflux with HCl, distillation purification 78.2 High yield, straightforward Isomer mixture formation
Five-step carbene and epoxidation route Carbene addition, hot tube isomerization, epoxidation High overall Versatile, high purity Multi-step, requires specialized equipment
Sodium-ammonia reduction of esters Reduction in liquid ammonia, acid work-up ~30-32 Uses common reagents Low yield, sensitive conditions

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods:
5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one can be synthesized through several methods, predominantly via the Michael addition of methylfuran to formaldehyde and dimethylamine, followed by hydrolysis and rearrangement. A detailed synthesis pathway includes:

  • Starting Material: 2-Methyl-1,3-butadiene.
  • Intermediate Steps:
    • Isomerization of 1,1-dichloro-2-methyl-2-vinylcyclopropane.
    • Hydrolysis to yield 3-methyl-2-cyclopenten-1-one.
    • Epoxidation using hydrogen peroxide with a phase transfer catalyst.
  • Final Product: this compound.

Chemical Reactions:
The compound undergoes various reactions, including:

  • Oxidation: Converts to carboxylic acids or ketones.
  • Reduction: Yields alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions with halides or amines.

Scientific Research Applications

Organic Chemistry:
In organic synthesis, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biological Activities:
Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies suggest that it may exhibit antimicrobial effects against certain pathogens.
  • Antioxidant Activity: Its antioxidant properties are being investigated for potential health benefits .

Medicinal Chemistry:
The compound is being explored for its therapeutic effects, particularly in drug development. Its structural characteristics may allow it to interact with biological targets effectively, leading to the development of new pharmaceuticals .

Flavor and Fragrance Industry:
Due to its caramel-like odor, this compound is widely used in the flavor and fragrance industry. It is utilized in food products and perfumes, contributing to desirable sensory attributes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus20
P. aeruginosa18

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
  • CAS Registry Number : 53263-58-4
  • Molecular Formula : C₈H₁₂O₂
  • Structure: A cyclopentenone backbone substituted with an ethyl group at position 5, a hydroxyl group at position 2, and a methyl group at position 2.

Applications: This compound is primarily used in the flavor and fragrance industry due to its caramel-like, woody, or smoky aroma. It is listed under FEMA No. 3454 as a flavoring agent and is registered in regulatory databases for use in fragrances .

Synthesis :
Key synthetic routes include enzymatic bioconversion of racemic intermediates (e.g., 5-acetoxy-2-ethyl-3-methoxy-2-cyclopentene-1-one) using lipases , and oxidation steps involving manganese(III) acetate .

Comparison with Structurally Similar Compounds

Structural Analogues of Cyclopentenones

The compound belongs to the cyclopentenone family, which shares a conjugated enone system. Below is a detailed comparison with close analogues:

Compound Substituents Molecular Weight Key Differences Applications
This compound 5-Ethyl, 2-hydroxy, 3-methyl 140.18 g/mol Reference compound; hydroxyl group enhances polarity and hydrogen bonding capacity. Flavoring (FEMA 3454) , fragrances
2-Ethyl-3-methoxy-2-cyclopentene-1-one 2-Ethyl, 3-methoxy 140.18 g/mol Methoxy group replaces hydroxyl, reducing polarity and altering aroma profile. Intermediate in chiral synthesis
5-Ethylcyclopent-2-en-1-one 5-Ethyl (no hydroxyl/methyl groups) 110.15 g/mol Simpler structure; lacks functional groups, leading to weaker flavor activity. GC/MS reference standard

Comparison with Furanone Derivatives

Furanones share similar flavor profiles but differ in ring structure and stability:

Compound Structure Molecular Weight Key Differences Applications
This compound Cyclopentenone ring 140.18 g/mol Conjugated enone system stabilizes reactivity; caramel notes. Food flavoring
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone Furanone ring 142.15 g/mol Oxygen heterocycle increases thermal stability; fruity, burnt sugar aroma. Natural flavor additive (e.g., Ethyl furanone)
5-Ethyl-3-methylcyclotene Cyclotene derivative 140.18 g/mol Structural isomerism alters aroma intensity; used in synthetic flavors. Industrial fragrances

Key Research Findings

  • Synthetic Flexibility: The hydroxyl group in this compound allows selective enzymatic resolution, enabling chiral synthesis of intermediates like 4-hydroxy-enone .
  • Aroma Profile: Compared to furanones, cyclopentenones exhibit deeper roasted notes due to their conjugated carbonyl system .
  • Stability: Cyclopentenones are less thermally stable than furanones, limiting their use in high-temperature food processing .

Data Tables

Table 1: Physicochemical Properties

Property This compound 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone
Boiling Point Not reported ~250°C (estimated)
Solubility Moderate in polar solvents High in ethanol/water
LogP (Octanol-Water) ~1.2 (estimated) ~0.8

Table 2: Regulatory Status

Compound FEMA No. CAS No. Regulatory Approval
This compound 3454 53263-58-4 Approved for food use (EU, US)
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone Not listed 27538-09-06 Restricted to non-food applications in some regions

Biological Activity

5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one, a compound with significant potential in various biological applications, has been the subject of extensive research due to its unique chemical properties and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

This compound is a cyclic ketone that can undergo various chemical reactions, including oxidation, reduction, and substitution. Its synthesis typically involves multi-step organic reactions starting from simple alkenes or diketones. For instance, one synthesis method includes hydrolysis followed by epoxidation and isomerization, yielding the target compound in high purity and yield .

Biological Activity Overview

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in food preservation and pharmaceuticals .

Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It is believed to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases. This activity may be attributed to its ability to modulate enzyme activities involved in oxidative metabolism .

Potential Therapeutic Applications
In medicinal chemistry, this compound is being explored for its therapeutic effects. Preliminary studies suggest it may play a role in drug development for conditions such as inflammation and cancer due to its ability to interact with specific molecular targets .

The biological mechanisms underlying the activity of this compound involve:

  • Enzyme Modulation : The compound interacts with various enzymes, potentially altering their activity and influencing metabolic pathways.
  • Receptor Binding : It may bind to specific receptors in cells, triggering biological responses that can lead to therapeutic effects.
  • Metabolic Pathways : At low exposure levels, the compound is metabolized primarily via hydroxylation and oxidation pathways, while at higher concentrations, it undergoes reduction and conjugation processes .

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of commonly used preservatives, indicating its potential as a natural antimicrobial agent .

Antioxidant Capacity

In vitro assays assessing the antioxidant capacity revealed that this compound effectively reduced oxidative stress markers in cultured cells. The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects against induced oxidative damage .

Safety Evaluation

The safety profile of this compound has been evaluated in various studies. According to assessments conducted by regulatory bodies, the compound is considered safe for consumption at specified levels typically used in food applications . Long-term toxicity studies have not indicated any significant adverse effects, reinforcing its potential as a food additive or pharmaceutical ingredient.

Q & A

Q. How can contradictory bioactivity results for this compound be reconciled in different assay systems?

  • Methodological Answer : Differences in cell permeability or assay pH may explain discrepancies. Conduct solubility studies (e.g., shake-flask method) and measure logP values to assess hydrophobicity. Validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) and include positive/negative controls .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
Reactant of Route 2
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5-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one

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